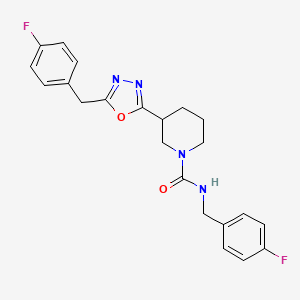

N-(4-fluorobenzyl)-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

Description

N-(4-fluorobenzyl)-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a structurally complex molecule featuring a piperidine core substituted with a 1,3,4-oxadiazole ring and dual 4-fluorobenzyl groups. The 1,3,4-oxadiazole moiety is a heterocyclic scaffold known for its metabolic stability and role in medicinal chemistry, while the fluorinated benzyl groups enhance lipophilicity and bioavailability . For example, Nesiritide (), which shares the 1,3,4-oxadiazole and fluorobenzyl motifs, is an anti-HIV integrase inhibitor, highlighting the pharmacological relevance of this structural framework .

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-3-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F2N4O2/c23-18-7-3-15(4-8-18)12-20-26-27-21(30-20)17-2-1-11-28(14-17)22(29)25-13-16-5-9-19(24)10-6-16/h3-10,17H,1-2,11-14H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQCRPDCQDZGRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NCC2=CC=C(C=C2)F)C3=NN=C(O3)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorobenzyl)-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a novel compound that has garnered attention due to its unique structural features and potential biological activities. This compound incorporates a piperidine core, oxadiazole ring, and fluorobenzyl groups, which may contribute to its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound can be represented by the following IUPAC name:

- N-[5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl]-3-piperidine-1-carboxamide

Structure

| Component | Description |

|---|---|

| Piperidine | A six-membered ring containing nitrogen |

| Oxadiazole Ring | A five-membered ring with two nitrogen atoms |

| Fluorobenzyl Group | A benzene ring substituted with fluorine |

The biological activity of N-(4-fluorobenzyl)-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is hypothesized to involve:

- Interaction with Enzymes/Receptors : The oxadiazole and piperidine moieties may facilitate binding to specific enzymes or receptors, modulating their activities.

- Antiproliferative Effects : Similar compounds have shown potential as tubulin inhibitors, affecting cell division and proliferation in cancer cells .

Antiproliferative Studies

Research indicates that similar oxadiazole-containing compounds exhibit significant antiproliferative properties. For instance:

- IC50 Values : Compounds in the 4-(1,2,4-oxadiazol-5-yl)piperidine series demonstrated IC50 values around 120 nM against prostate cancer cell lines (DU-145) suggesting that structural features significantly influence potency .

Comparative Analysis

A comparative analysis of related compounds highlights the unique activity profile of N-(4-fluorobenzyl)-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide:

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| N-(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)-piperidine | 0.15 | Tubulin Inhibition |

| N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-piperidine | 0.30 | Tubulin Inhibition |

| **N-(4-fluorobenzyl)-3-(5-(4-fluorobenzyl)-1,3,4... | TBD | TBD |

Case Studies and Research Findings

Several studies have explored the biological activities of oxadiazole derivatives:

- Anticancer Activity : A study showed that oxadiazole derivatives inhibited the proliferation of various cancer cell lines through tubulin inhibition .

- Mechanistic Insights : Research focused on the binding interactions between these compounds and tubulin revealed that certain structural modifications could enhance their inhibitory effects on cell division.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Structural Implications :

- Piperidine vs.

- Oxadiazole vs. Thiadiazole : Replacing oxygen with sulfur (as in ’s 1,3,4-thiadiazole) alters electronic properties and hydrogen-bonding capacity, which could affect enzymatic interactions .

- Fluorobenzyl Positioning : Dual fluorobenzyl groups in the target compound may enhance membrane permeability compared to single-substituted analogs like Nesiritide .

Key Observations :

- Medicinal vs. Agricultural Applications : While Nesiritide () and fluazuron () are bioactive in medicinal and pesticidal contexts, respectively, fluorobenzyl-containing compounds in agricultural studies () lack fluorine substitution, suggesting that fluorination may favor drug development over plant biology .

- Enzyme Targeting : The 1,3,4-oxadiazole ring in Nesiritide and the target compound is critical for enzyme inhibition (e.g., integrase), whereas thiadiazole or triazole analogs () may target divergent pathways .

Pharmacological and Physicochemical Properties

Limited data exists for the target compound, but inferences can be drawn from analogs:

- Lipophilicity: Fluorobenzyl groups increase logP values, enhancing blood-brain barrier penetration compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.